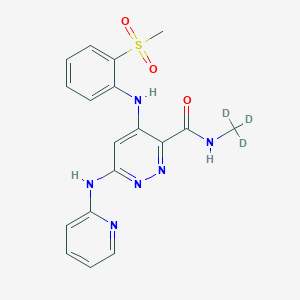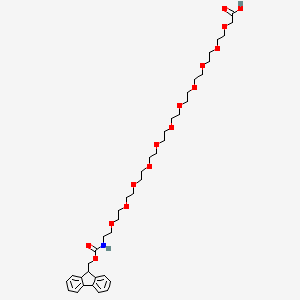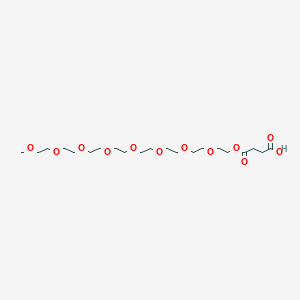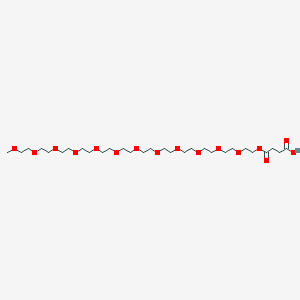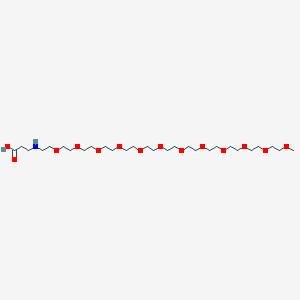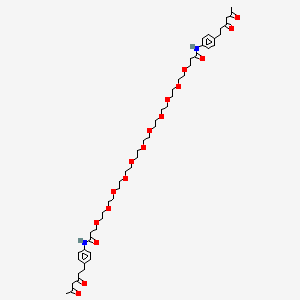
Diketone-PEG11-Diketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diketone-PEG11-Diketone is a polyethylene glycol (PEG)-based linker utilized in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules designed to selectively degrade target proteins by harnessing the intracellular ubiquitin-proteasome system. This compound is particularly valuable in research and development due to its ability to facilitate the creation of PROTACs, which have significant potential in therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diketone-PEG11-Diketone involves the conjugation of diketone groups to a PEG11 linker. The process typically starts with the preparation of the PEG11 linker, followed by the introduction of diketone functional groups at both ends. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the conjugation reactions. Specific details on the reaction conditions, such as temperature and time, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Diketone-PEG11-Diketone can undergo various chemical reactions, including:
Oxidation: The diketone groups can be oxidized to form carboxylic acids.
Reduction: The diketone groups can be reduced to form alcohols.
Substitution: The diketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Scientific Research Applications
Diketone-PEG11-Diketone has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the study of protein degradation mechanisms.
Biology: Employed in the development of tools for studying protein-protein interactions and cellular processes.
Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins.
Industry: Utilized in the production of specialized chemicals and materials for research and development
Mechanism of Action
Diketone-PEG11-Diketone functions as a linker in PROTACs, which are designed to bring a target protein and an E3 ubiquitin ligase into close proximity. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The PEG11 linker provides flexibility and solubility, enhancing the efficacy of the PROTAC molecule .
Comparison with Similar Compounds
Similar Compounds
Diketone-PEG4-Diketone: A shorter PEG linker variant with similar properties but reduced flexibility.
Diketone-PEG8-Diketone: An intermediate PEG linker variant offering a balance between flexibility and solubility.
Uniqueness
Diketone-PEG11-Diketone stands out due to its longer PEG11 linker, which provides greater flexibility and solubility compared to shorter PEG linkers. This makes it particularly useful in the synthesis of PROTACs that require enhanced solubility and flexibility for optimal activity .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[4-(3,5-dioxohexyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H76N2O17/c1-41(53)39-47(55)13-7-43-3-9-45(10-4-43)51-49(57)15-17-59-19-21-61-23-25-63-27-29-65-31-33-67-35-37-69-38-36-68-34-32-66-30-28-64-26-24-62-22-20-60-18-16-50(58)52-46-11-5-44(6-12-46)8-14-48(56)40-42(2)54/h3-6,9-12H,7-8,13-40H2,1-2H3,(H,51,57)(H,52,58) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNVKETZZOYMGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC2=CC=C(C=C2)CCC(=O)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H76N2O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
977.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
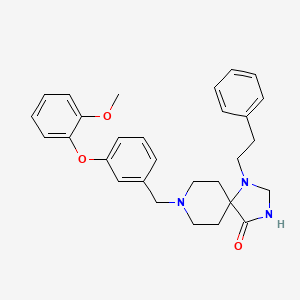
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-3-carboxamide](/img/structure/B8105945.png)
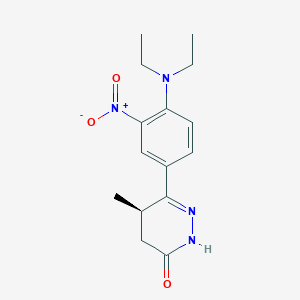
![(1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride](/img/structure/B8105958.png)
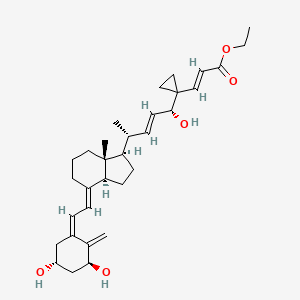

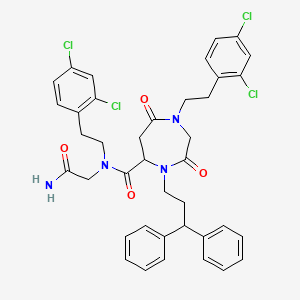
![2-[2-[(19S,26Z)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B8105991.png)
![2,2'-[[6,6,12,12-tetrakis(4-hexylphenyl)-s-indacenodithieno[3,2-b]thiophene]methylidyne(3-oxo-1H-indene-2,1(3H)-diylidene)]]bis(propanedinitrile)](/img/structure/B8105995.png)
